Cas no 1225816-15-8 (2-(Ethylamino)ethanethioamide)

2-(Ethylamino)ethanethioamide is a thiourea derivative characterized by its ethylamino and thioamide functional groups, which contribute to its reactivity and utility in organic synthesis. This compound is particularly valued for its role as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its thioamide moiety enables participation in condensation and cyclization reactions, while the ethylamino group enhances solubility and reactivity in various solvents. The compound’s stability under standard conditions and compatibility with a range of reagents make it a practical choice for research and industrial applications. Its structural features also lend potential for coordination chemistry and metal complexation.
2-(Ethylamino)ethanethioamide structure
2-(Ethylamino)ethanethioamide structure
商品名:2-(Ethylamino)ethanethioamide
CAS番号:1225816-15-8
MF:C4H10N2S
メガワット:118.200599193573
MDL:MFCD16300696
CID:5617701
PubChem ID:54066072

2-(Ethylamino)ethanethioamide 化学的及び物理的性質

名前と識別子

    • 2-(ethylamino)ethanethioamide
    • AKOS014311786
    • 1225816-15-8
    • SCHEMBL5148532
    • CS-0355852
    • EN300-2994114
    • Ethanethioamide, 2-(ethylamino)-
    • 2-(Ethylamino)ethanethioamide
    • MDL: MFCD16300696
    • インチ: 1S/C4H10N2S/c1-2-6-3-4(5)7/h6H,2-3H2,1H3,(H2,5,7)
    • InChIKey: RWJFOHKONJUAEP-UHFFFAOYSA-N
    • ほほえんだ: S=C(CNCC)N

計算された属性

  • せいみつぶんしりょう: 118.05646950g/mol
  • どういたいしつりょう: 118.05646950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 62.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 70.1Ų

じっけんとくせい

  • 密度みつど: 1.054±0.06 g/cm3(Predicted)
  • ふってん: 197.1±42.0 °C(Predicted)
  • 酸性度係数(pKa): 13.23±0.29(Predicted)

2-(Ethylamino)ethanethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2994114-0.05g
2-(ethylamino)ethanethioamide
1225816-15-8 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-2994114-1g
2-(ethylamino)ethanethioamide
1225816-15-8
1g
$628.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426522-500mg
2-(Ethylamino)ethanethioamide
1225816-15-8 98%
500mg
¥21038.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426522-250mg
2-(Ethylamino)ethanethioamide
1225816-15-8 98%
250mg
¥21827.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426522-100mg
2-(Ethylamino)ethanethioamide
1225816-15-8 98%
100mg
¥22478.00 2024-08-09
Enamine
EN300-2994114-0.1g
2-(ethylamino)ethanethioamide
1225816-15-8 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-2994114-2.5g
2-(ethylamino)ethanethioamide
1225816-15-8 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-2994114-5g
2-(ethylamino)ethanethioamide
1225816-15-8
5g
$1821.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426522-50mg
2-(Ethylamino)ethanethioamide
1225816-15-8 98%
50mg
¥18376.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426522-1g
2-(Ethylamino)ethanethioamide
1225816-15-8 98%
1g
¥25552.00 2024-08-09

2-(Ethylamino)ethanethioamide 関連文献

2-(Ethylamino)ethanethioamideに関する追加情報

Research Brief on 2-(Ethylamino)ethanethioamide (CAS: 1225816-15-8): Recent Advances and Applications in Chemical Biology and Medicine

2-(Ethylamino)ethanethioamide (CAS: 1225816-15-8) is a sulfur-containing compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thioamide functional group, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition activities. Recent studies have explored its molecular mechanisms, pharmacokinetics, and structure-activity relationships, positioning it as a valuable candidate for further drug development.

One of the key areas of research involving 2-(Ethylamino)ethanethioamide is its role as a potent inhibitor of bacterial enzymes, particularly those involved in essential metabolic pathways. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy against multidrug-resistant bacterial strains, highlighting its potential as an alternative to conventional antibiotics. The compound's ability to disrupt bacterial biofilms and inhibit key enzymes, such as dihydrofolate reductase (DHFR), has been a focal point of these investigations.

In addition to its antimicrobial properties, 2-(Ethylamino)ethanethioamide has also been investigated for its anticancer activity. Recent in vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer, by modulating oxidative stress and mitochondrial dysfunction. The thioamide moiety is believed to play a critical role in its redox-active properties, making it a promising scaffold for designing novel chemotherapeutic agents.

The pharmacokinetic profile of 2-(Ethylamino)ethanethioamide has been another area of active research. A 2024 preclinical study reported in *Bioorganic & Medicinal Chemistry Letters* evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable oral bioavailability and tissue penetration. These findings support its potential for further development as an orally administered therapeutic agent.

Despite these advances, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its therapeutic index. For instance, derivatives of 2-(Ethylamino)ethanethioamide with substituted aromatic rings have shown improved potency and reduced cytotoxicity in preliminary studies.

In conclusion, 2-(Ethylamino)ethanethioamide (CAS: 1225816-15-8) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its multifaceted biological activities, coupled with its favorable pharmacokinetic properties, make it a compelling candidate for further investigation. Future research should prioritize clinical translation and the development of targeted derivatives to unlock its full therapeutic potential.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd